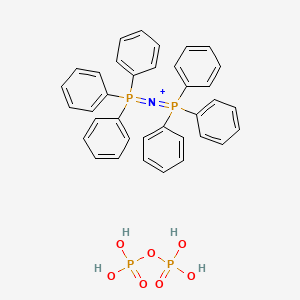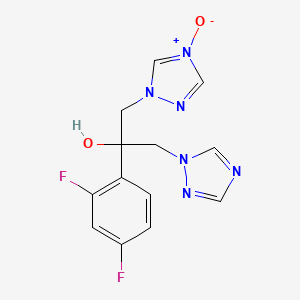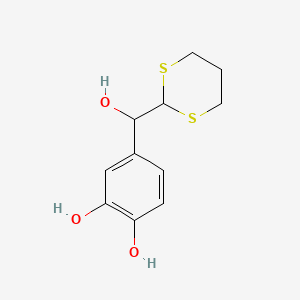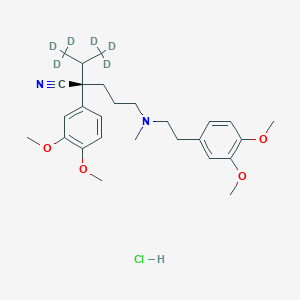
Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate is a complex organophosphorus compound It is known for its unique structure, which includes both phosphanylidene and azanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate typically involves the reaction of triphenylphosphine with azanium compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards. The process may also include steps for the recovery and recycling of solvents and by-products to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(triphenyl-lambda5-phosphanylidene)azanium;phosphono dihydrogen phosphate involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenyl-lambda5-phosphanylidene)ammonium fluoride
- Bis(triphenyl-lambda5-phosphanylidene)ammonium hydrogendifluoride
Properties
Molecular Formula |
C36H34NO7P4+ |
|---|---|
Molecular Weight |
716.6 g/mol |
IUPAC Name |
bis(triphenyl-λ5-phosphanylidene)azanium;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C36H30NP2.H4O7P2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-8(2,3)7-9(4,5)6/h1-30H;(H2,1,2,3)(H2,4,5,6)/q+1; |
InChI Key |
ZLAJUQGLDLMBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)

![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)




![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)





![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)
